SGI-10067
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Overview
Description
SGI-10067 is a PKM2 activator, potently inhibiting proliferation of cancer cells in media lacking serine.
Scientific Research Applications
Immunomodulatory Activity of SGI-110
- Application in Cancer Immunotherapy: SGI-110 has shown promise in cancer immunotherapy due to its immunomodulatory effects on neoplastic cells. It has been found to increase the immunogenicity and immune recognition of cancer cells, making it a potential therapeutic agent in cancer treatment (Coral et al., 2013).
The Novel, Small-Molecule DNA Methylation Inhibitor SGI-110 as an Ovarian Cancer Chemosensitizer
- Chemosensitization in Ovarian Cancer: Research indicates that SGI-110 can act as a chemosensitizer in ovarian cancer. It has been observed to resensitize platinum-resistant ovarian cancer cells and induce demethylation and reexpression of tumor suppressor genes. This supports further investigation into hypomethylating strategies in treating platinum-resistant ovarian cancer (Fang et al., 2014).
Properties
Molecular Formula |
C17H17F4N3O2 |
---|---|
Molecular Weight |
371.3356 |
IUPAC Name |
N-(Cyclobutylmethyl)-N-(2-fluoro-4-hydroxybenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H17F4N3O2/c18-13-6-12(25)5-4-11(13)9-24(8-10-2-1-3-10)16(26)14-7-15(23-22-14)17(19,20)21/h4-7,10,25H,1-3,8-9H2,(H,22,23) |
InChI Key |
DDRVQSNEKTZLSB-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C(F)(F)F)=NN1)N(CC2CCC2)CC3=CC=C(O)C=C3F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGI-10067; SGI 10067; SGI10067 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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